molecular formula C12H19NO B8421089 2-(3-Amino-4-t-butylphenyl)ethanol

2-(3-Amino-4-t-butylphenyl)ethanol

Cat. No.: B8421089
M. Wt: 193.28 g/mol
InChI Key: QUWLYFLGYCVKJO-UHFFFAOYSA-N
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Description

2-(3-Amino-4-t-butylphenyl)ethanol is a substituted phenylethanol derivative featuring a meta-amino group and a para-t-butyl group on the aromatic ring, with an ethanol chain at the ortho position.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

2-(3-amino-4-tert-butylphenyl)ethanol

InChI

InChI=1S/C12H19NO/c1-12(2,3)10-5-4-9(6-7-14)8-11(10)13/h4-5,8,14H,6-7,13H2,1-3H3

InChI Key

QUWLYFLGYCVKJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)CCO)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their distinguishing features:

Compound Name Substituents Functional Groups Key Properties
2-(3-Amino-4-t-butylphenyl)ethanol 3-amino, 4-t-butyl Amino, ethanol Basic, moderate lipophilicity
2-(3-Hydroxyphenyl)ethanol () 3-hydroxy Hydroxyl, ethanol Polar, strong H-bond donor
(3-Amino-4-bromophenyl)methanol () 3-amino, 4-bromo Amino, bromo, methanol Electron-withdrawing bromo, shorter chain
2-[4-(Tetramethylbutyl)phenoxy]ethoxyethanol () 4-tetramethylbutyl, ethoxyethoxy Ether, ethoxy chain Highly lipophilic, long-chain substituent
Key Observations:
  • Amino vs.
  • Bromo vs.
  • Chain Length and Solubility: The ethanol chain in the target compound may improve water solubility compared to the methanol chain in ’s analog, though the t-butyl group counteracts this by increasing hydrophobicity .

Physicochemical Properties

  • Molecular Weight: Estimated at ~195 g/mol (based on analogs in ), intermediate between smaller hydroxyl derivatives (e.g., 138 g/mol for 2-(3-hydroxyphenyl)ethanol) and bulkier ethoxyethoxy compounds (e.g., CAS 9036-19-5 in ) .
  • Lipophilicity : The t-butyl group increases logP compared to hydroxyl or methoxy analogs but remains less lipophilic than tetramethylbutyl-containing compounds () .

Preparation Methods

Nitration of 2-(4-t-Butylphenyl)ethanol

The synthesis begins with nitration of 2-(4-t-butylphenyl)ethanol. The tert-butyl group directs electrophilic substitution to the ortho and para positions relative to itself. However, the ethanol group (-CH₂CH₂OH) acts as a meta director, favoring nitration at the 3-position (meta to ethanol, para to tert-butyl).

Conditions :

  • Nitrating Agent : Mixed acid (HNO₃/H₂SO₄) at 0–5°C.

  • Solvent : Dichloromethane or acetic acid.

  • Yield : ~70–80% (hypothetical, based on analogous nitrations).

The product, 2-(3-nitro-4-t-butylphenyl)ethanol, is isolated via aqueous workup and recrystallization.

Reduction of Nitro to Amine

The nitro group is reduced to an amine using sodium dithionite (Na₂S₂O₄) under alkaline conditions, a method demonstrated for similar tert-butyl-substituted aminophenols.

Procedure :

  • Dissolve 2-(3-nitro-4-t-butylphenyl)ethanol in ethanol/water (4:1).

  • Add Na₂S₂O₄ (2.2 equiv) in batches at 25°C under nitrogen.

  • Stir for 1–2 hours, monitoring by TLC.

Yield : 85–90% (extrapolated from).
Advantages : Mild conditions preserve the ethanol group; no noble metal catalysts required.

Acetylation-Alkylation-Hydrolysis Strategy

Acetylation of 3-Amino-4-hydroxybenzyl Alcohol

Starting with 3-amino-4-hydroxybenzyl alcohol, the amine is protected via acetylation to prevent side reactions during subsequent alkylation.

Conditions :

  • Reagent : Acetic anhydride (1.2 equiv) in DMF at 50°C.

  • Base : Pyridine (1.5 equiv) to scavenge HCl.

  • Yield : ~95% (based on).

The product, N-(4-hydroxy-3-(hydroxymethyl)phenyl)acetamide, is isolated via filtration.

tert-Butylation via Friedel-Crafts Alkylation

The tert-butyl group is introduced using tert-butanol and sulfuric acid, adapting methods from 2,4-di-t-butyl-5-aminophenol synthesis.

Procedure :

  • Dissolve acetylated intermediate in dichloromethane.

  • Add tert-butanol (3 equiv) and concentrated H₂SO₄ (2 equiv) at 0°C.

  • Warm to 25°C and stir for 24 hours.

Yield : ~65–75% (hypothetical, due to steric hindrance).

Hydrolysis of Acetamide

The acetyl group is removed via acidic or basic hydrolysis.

Conditions :

  • Acidic Hydrolysis : 6M HCl, reflux, 6 hours.

  • Basic Hydrolysis : 10% NaOH, ethanol/water, 80°C, 4 hours.

Yield : 90–95% (based on).

Alternative Methods: Cs₂CO₃-Mediated Coupling

Benzofuran Synthesis as Inspiration

While source focuses on benzofurans, the use of Cs₂CO₃ in DMF enables rapid C–O bond formation. For this compound, this could facilitate coupling between a phenolic precursor and an ethanol-containing fragment.

Proposed Route :

  • Couple 3-nitro-4-t-butylphenol with 2-bromoethanol using Cs₂CO₃/DMF.

  • Reduce nitro to amine via catalytic hydrogenation.

Challenges : Regioselectivity in coupling; competing etherification.

Comparative Analysis of Methods

Method Key Steps Yield Reaction Time Scalability
Nitration-ReductionNitration, Na₂S₂O₄ reduction85%8–12 hoursHigh
Acetylation-AlkylationAcetylation, Friedel-Crafts, hydrolysis70%48 hoursModerate
Cs₂CO₃ CouplingCs₂CO₃-mediated coupling, hydrogenation60%*6 hoursLow*

*Hypothetical data; requires validation.

Q & A

Q. What are the common synthetic routes for 2-(3-Amino-4-t-butylphenyl)ethanol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via reductive amination or nitro group reduction. For example, nitro intermediates (e.g., 3-nitro-4-t-butylphenylethanol) are reduced using hydrogen gas with a palladium catalyst . Optimization of reaction parameters (e.g., temperature, catalyst loading) is critical: studies suggest yields improve under mild hydrogen pressures (1–3 atm) and controlled pH to prevent byproduct formation. TLC and HPLC are recommended for real-time monitoring .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:
  • NMR : Confirm substitution patterns (e.g., t-butyl group at C4, amino group at C3) via 1^1H and 13^{13}C chemical shifts .
  • Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .
  • HPLC-PDA : Assess purity (>98% for biological assays) using C18 columns with acetonitrile/water gradients .

Q. What are the primary applications of this compound in foundational biochemical studies?

  • Methodological Answer : It serves as a precursor for synthesizing bioactive molecules, particularly in neurological research. For instance, its ethylenediamine derivatives are used to study dopamine receptor interactions via fluorescence labeling .

Advanced Research Questions

Q. How can computational models predict the thermodynamic properties (e.g., vaporization enthalpy) of this compound?

  • Methodological Answer : Apply the "centerpiece" approach, which partitions molecular contributions to enthalpy. For example, group contribution methods estimate vaporization enthalpy by analyzing substituents (t-butyl, amino, hydroxyl) and their steric/electronic effects. Validation against experimental DSC data reduces errors to <5% .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

  • Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols:
  • Solvent Effects : Use ethanol/water mixtures (e.g., 70:30 v/v) to enhance solubility without denaturing proteins .
  • Control Experiments : Compare with structurally analogous compounds (e.g., 2-(4-Aminophenyl)ethanol) to isolate substituent-specific effects .

Q. How can enzyme interaction studies (e.g., with alcohol dehydrogenase) be designed to probe kinetic parameters?

  • Methodological Answer : Use stopped-flow spectrophotometry to monitor NAD+^+ cofactor reduction at 340 nm. Vary substrate concentrations (0.1–10 mM) to calculate KmK_m and kcatk_{cat}. Competitive inhibition assays with pyrazole derivatives confirm binding specificity .

Q. What advanced techniques optimize regioselective functionalization of the aromatic ring?

  • Methodological Answer : Employ directing group strategies:
  • Amino Group as Director : Use Pd-catalyzed C–H activation to introduce halogens or cross-coupling partners at C5 .
  • Protection/Deprotection : Temporarily protect the amino group with Boc anhydride to enable electrophilic substitutions at C2 .

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